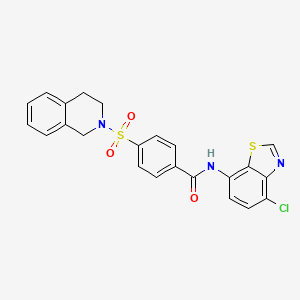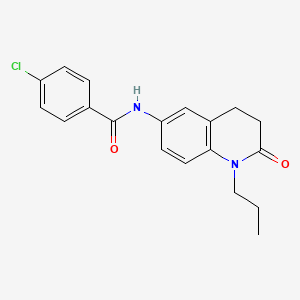![molecular formula C23H20ClN3O3S2 B6544537 4-[benzyl(ethyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide CAS No. 946322-08-3](/img/structure/B6544537.png)
4-[benzyl(ethyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-[benzyl(ethyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide” is a complex organic molecule that contains several functional groups. It has a benzamide moiety, a sulfamoyl group, and a benzothiazole ring. These functional groups suggest that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic rings . The benzothiazole and benzamide moieties are likely to contribute to the planarity of the molecule, while the sulfamoyl group could introduce some steric hindrance .Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions, depending on the conditions and reagents used. The benzothiazole ring is likely to be involved in electrophilic aromatic substitution reactions, while the sulfamoyl group could participate in nucleophilic substitution reactions .Applications De Recherche Scientifique
Anticancer Properties
The benzamide scaffold in this compound suggests potential anticancer activity. Researchers have investigated its effects on cancer cell lines, particularly those resistant to conventional chemotherapy. By targeting specific cellular pathways, this compound may inhibit tumor growth and metastasis .
Anti-Inflammatory Activity
The sulfamoyl group contributes to anti-inflammatory properties. Studies have explored its impact on inflammatory mediators, such as cytokines and prostaglandins. By modulating these pathways, the compound could be useful in treating inflammatory diseases like rheumatoid arthritis or inflammatory bowel disease .
Antimicrobial Effects
The benzothiazole moiety has been associated with antimicrobial activity. Researchers have investigated its potential against bacteria, fungi, and even drug-resistant strains. This compound might serve as a lead for developing novel antibiotics or antifungal agents .
Neuroprotective Potential
Given the benzyl group’s presence, investigations have focused on neuroprotective effects. The compound may influence neuronal survival, synaptic plasticity, and neurotransmitter release. Researchers explore its potential in treating neurodegenerative disorders like Alzheimer’s or Parkinson’s disease .
Inhibition of Enzymes
The benzamide core often interacts with enzymes. This compound could inhibit specific enzymes involved in disease pathways. For instance, it might target kinases, proteases, or other key proteins. Such inhibition could have therapeutic implications in various disorders .
Plant Growth Regulation
Interestingly, the benzamide structure resembles plant hormones. Researchers have investigated its effects on plant growth, development, and stress responses. It may influence seed germination, root elongation, or flowering. Understanding its mode of action could lead to innovative agricultural applications .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-[benzyl(ethyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O3S2/c1-2-27(14-16-6-4-3-5-7-16)32(29,30)18-10-8-17(9-11-18)23(28)26-20-13-12-19(24)21-22(20)31-15-25-21/h3-13,15H,2,14H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNIPDJRTSKUHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4C(=C(C=C3)Cl)N=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[benzyl(ethyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-dimethoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B6544456.png)
![3,4-dimethoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B6544459.png)
![4-chloro-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B6544465.png)
![2-chloro-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B6544473.png)
![4-tert-butyl-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B6544487.png)
![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3,4-dimethoxybenzamide](/img/structure/B6544500.png)
![3,4,5-trimethoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B6544507.png)




![7-{[4-(adamantane-1-carbonyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one](/img/structure/B6544559.png)

![2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(3-nitrophenyl)acetamide](/img/structure/B6544570.png)